7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline

Beschreibung

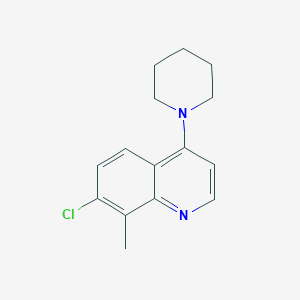

7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline (CAS: 1072944-74-1) is a quinoline derivative featuring a chloro group at position 7, a methyl group at position 8, and a piperidine moiety at position 2. Quinoline scaffolds are widely studied in medicinal chemistry due to their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties . The substitution pattern on the quinoline core significantly influences biological activity and physicochemical properties. This article compares the target compound with structurally related quinoline derivatives, focusing on synthesis, structural features, and biological implications.

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-11-13(16)6-5-12-14(7-8-17-15(11)12)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJKYOGOLBIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674742 | |

| Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-74-1 | |

| Record name | 7-Chloro-8-methyl-4-(1-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

CTAB-Catalyzed SNAr in PEG-400 Medium

A highly efficient protocol involves the use of a phase transfer catalyst, cetyltrimethylammonium bromide (CTAB), in combination with polyethylene glycol-400 (PEG-400) as both solvent and phase transfer medium. This method was developed to improve yields and reduce reaction times compared to traditional methods.

-

- Starting material: 7-chloro-8-methyl-4-chloroquinoline (or analogous 2-chloroquinoline-3-carbaldehydes for related compounds).

- Catalyst: CTAB (catalytic amount).

- Solvent: PEG-400.

- Nucleophile: Piperidine (1.1 equivalents).

- Temperature: 135 °C.

- Reaction time: Approximately 2.5 hours.

Work-up : After completion, the reaction mixture is poured onto crushed ice, precipitates are filtered, washed, dried, and recrystallized from ethanol.

Yields : The method provides excellent yields (>95%) with simplified work-up and reduced reaction times compared to other solvents and catalysts.

| Parameter | Traditional Method (K2CO3 catalyst) | CTAB/PEG-400 Method |

|---|---|---|

| Reaction time | 10–24 hours | 2.5 hours |

| Temperature | 110–135 °C | 135 °C |

| Yield (%) | 60–78% | >95% |

| Work-up complexity | Column chromatography required | Simple filtration and recrystallization |

This method is advantageous because it avoids tedious chromatographic purification and uses environmentally friendlier solvents and catalysts.

Preparation via Amination of 4-Chloroquinoline Derivatives

Another approach involves the amination of 4-chloroquinoline or 4,7-dichloroquinoline derivatives with piperidine or piperidine-containing amines under reflux conditions, often in ethanol or other solvents.

Reflux in Ethanol with Hydrochloric Acid

- Procedure : 7-chloro-4,7-dichloroquinoline is refluxed with piperidine in ethanol, sometimes with acid catalysis (e.g., 1 M HCl), for 12 hours.

- Purification : The product is isolated by evaporation and purified by flash chromatography.

- Yield : Moderate to good yields (~78%) have been reported.

This method allows selective substitution at the 4-position while preserving the 7-chloro substituent, which is critical for the target structure.

Reductive Amination Approach

In some syntheses, especially for related quinoline-piperidine analogues, reductive amination is employed:

- Starting materials : Quinoline carboxaldehydes and piperidine derivatives.

- Reagents : Sodium borohydride (NaBH4) in methanol.

- Conditions : Room temperature or mild heating.

- Outcome : Formation of (aminomethyl)quinolines with piperidine side chains.

Though this approach is more common for functionalized piperidine derivatives, it demonstrates the versatility of quinoline modification chemistry.

Summary Table of Key Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CTAB-catalyzed SNAr | 7-chloro-8-methyl-4-chloroquinoline | Piperidine, CTAB, PEG-400, 135 °C, 2.5 h | >95 | Efficient, short time, easy work-up |

| Reflux amination in ethanol | 7-chloro-4,7-dichloroquinoline | Piperidine, EtOH, 1 M HCl, reflux 12 h | ~78 | Requires chromatography for purification |

| Reductive amination | Quinoline carboxaldehydes + piperidine | NaBH4, MeOH, room temp | Variable | Useful for aminomethyl derivatives |

Research Findings and Comparative Analysis

- The CTAB/PEG-400 protocol significantly improves reaction efficiency and yield compared to traditional bases like potassium carbonate in solvents such as ethanol, DMF, or acetonitrile.

- The nucleophilic aromatic substitution mechanism is facilitated by the phase transfer catalyst, which enhances the nucleophilicity of piperidine and solubilizes reactants.

- Reflux amination methods provide good yields but require longer reaction times and chromatographic purification.

- Reductive amination is a complementary synthetic tool for related piperidine-quinoline derivatives but is less commonly applied for direct preparation of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : It serves as a fundamental building block for synthesizing more complex heterocyclic compounds, allowing chemists to explore new derivatives with enhanced properties.

- Synthesis Techniques : The compound can be synthesized through methods such as the Skraup synthesis and Friedel-Crafts alkylation, making it versatile for further chemical modifications.

Biology

- Enzyme Inhibition : Its structural similarity to biologically active molecules enables the study of enzyme inhibition and receptor binding. Research has shown that it can interact with specific molecular targets, potentially inhibiting pathogenic DNA replication .

- Anticancer Activity : Studies have indicated that 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline exhibits selective cytotoxicity against various cancer cell lines. For example, it has shown promising results against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells .

Industry

- Dyes and Pigments : The compound is utilized in producing dyes, pigments, and other fine chemicals due to its reactive chlorine atom which enhances its chemical reactivity .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.3 |

| A549 | 10.1 |

These findings indicate that the compound exhibits selective cytotoxicity, particularly against lung cancer cells, suggesting a mechanism that warrants further investigation into its therapeutic potential .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has been noted that derivatives of quinoline compounds exhibit significant antibacterial activity against various strains of bacteria, making them potential candidates for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The piperidine ring enhances the compound’s binding affinity to its targets, leading to increased potency. The chlorine and methyl substituents contribute to the compound’s lipophilicity, facilitating its passage through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

*LogP: Partition coefficient (octanol/water).

Key Observations :

- The 8-methyl group may sterically hinder metabolic degradation, enhancing bioavailability.

Anti-Malarial Activity

- 7-Chloro-4-(piperazin-1-yl)quinoline: Demonstrates antiplasmodial activity (IC₅₀ = 8.4 ± 1.7 μM against P. falciparum) . The piperazine moiety facilitates interactions with heme in parasitic digestive vacuoles.

- Chloroquine : IC₅₀ = 10–100 nM, but resistance is widespread due to mutations in P. falciparum .

- The piperidine group may reduce efficacy compared to piperazine due to decreased basicity .

Other Activities

- Antioxidant and Anticancer: Quinoline derivatives with electron-donating groups (e.g., methoxy) at position 8 exhibit antioxidant properties . The 8-methyl group in the target compound may confer similar benefits.

Crystallographic and Stability Data

- 7-Chloro-4-(piperazin-1-yl)quinoline: Crystallizes in a monoclinic system with intermolecular N–H⋯N hydrogen bonds stabilizing the structure .

- Target Compound: No crystallographic data is reported, but the absence of a second nitrogen in piperidine likely disrupts similar hydrogen-bonding networks.

Biologische Aktivität

7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

- Chemical Formula : C15H17ClN2

- Molecular Weight : 260.8 g/mol

- CAS Number : 1072944-74-1

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on various breast cancer cell lines, including MCF-7, MDA-MB231, and MDA-MB468. The compound showed significant inhibitory effects, with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 6.50 |

| This compound | PC3 | 11.75 |

The structure-activity relationship (SAR) analysis suggested that modifications to the quinoline structure could enhance its anticancer efficacy, especially against triple-negative breast cancer cells .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In vitro studies indicated that derivatives of 7-chloroquinoline exhibited potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The introduction of a piperidine moiety was found to improve the uptake and accumulation of the drug within the parasite's digestive vacuole:

| Compound | Strain | Activity (nM) |

|---|---|---|

| This compound | NF54 (CQ-sensitive) | <10 |

| This compound | K1 (CQ-resistant) | <10 |

These findings suggest that this compound could serve as a lead for developing new antimalarial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Targeting Specific Pathways : It has been shown to inhibit VEGFR-II signaling pathways, which are crucial in tumor angiogenesis and growth .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the quinoline scaffold. These derivatives were tested for their cytotoxicity against human cancer cell lines, revealing that modifications significantly impacted their biological activity. For instance, a derivative with a bromobenzyl substituent showed enhanced cytotoxicity compared to others in the series .

Q & A

Q. What advanced purification techniques address persistent impurities in scaled-up synthesis?

- Methodological Answer: For persistent by-products, use orthogonal methods:

- Preparative HPLC : Separate using a C18 column with acetonitrile/water gradients.

- Crystallization optimization : Screen solvents (e.g., methanol/water mixtures) to enhance crystal habit.

- TGA/DSC : Monitor impurity levels by comparing decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.